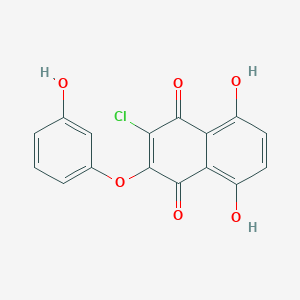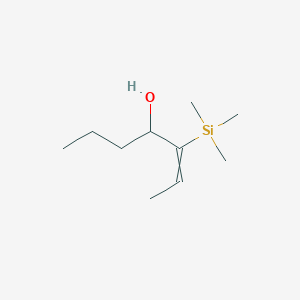
3-(Trimethylsilyl)hept-2-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)hept-2-en-4-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-en-4-ol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an enol functional group. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)hept-2-en-4-ol typically involves the use of 3-trimethylsilylallyl alcohol as a starting material. One common synthetic route includes the reaction of 3-trimethylsilylallyl alcohol with appropriate reagents under controlled conditions to yield the desired product. For instance, the preparation of similar compounds has been achieved using reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)hept-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve reagents like trimethylsilyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enol group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
3-(Trimethylsilyl)hept-2-en-4-ol has several scientific research applications, including:
Biology: Employed in the study of biochemical pathways and enzyme mechanisms, particularly those involving silicon-containing compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)hept-2-en-4-ol involves its interaction with molecular targets through the trimethylsilyl group and the enol functional group. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. Additionally, the enol group can participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)allyl alcohol: A precursor in the synthesis of 3-(Trimethylsilyl)hept-2-en-4-ol.
Trimethylsilyl chloride: A reagent used in the substitution reactions involving trimethylsilyl groups.
Bis(trimethylsilyl)acetamide: Another reagent used for introducing trimethylsilyl groups.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl group and an enol functional group. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and analytical chemistry .
Properties
CAS No. |
391874-35-4 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
3-trimethylsilylhept-2-en-4-ol |
InChI |
InChI=1S/C10H22OSi/c1-6-8-9(11)10(7-2)12(3,4)5/h7,9,11H,6,8H2,1-5H3 |
InChI Key |
KJBHMOHFPVDBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=CC)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


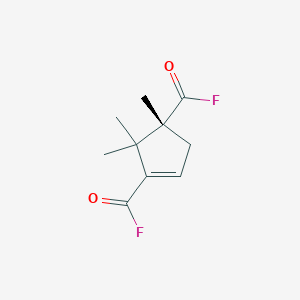
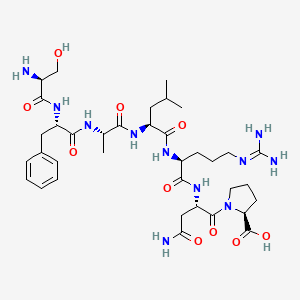
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
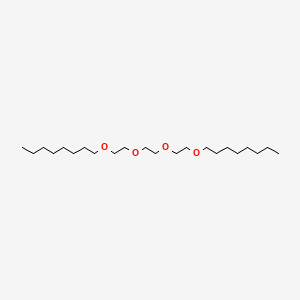
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
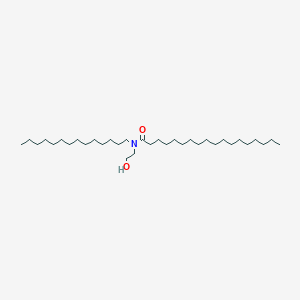
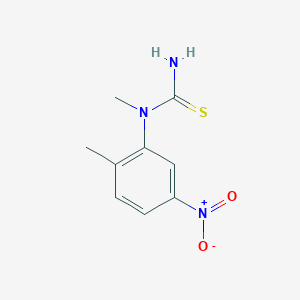
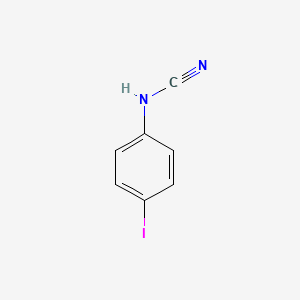
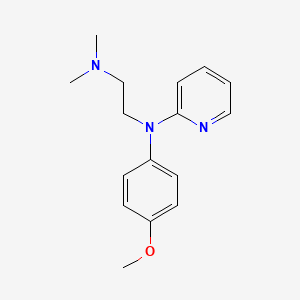
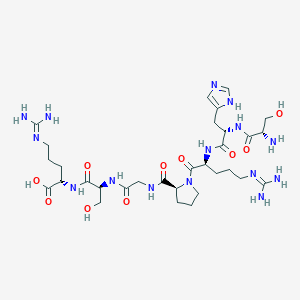
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
